a-CGRP (29-37) (canine, mouse, rat)

Vue d'ensemble

Description

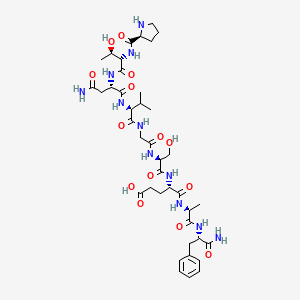

Alpha-CGRP (29-37) (canine, mouse, rat) is a synthetic peptide derived from the calcitonin gene-related peptide (CGRP) family. It consists of 9 amino acids: H2N-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2. This peptide is primarily used in scientific research to study its biological functions and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-CGRP (29-37) typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the C-terminal amino acid to a resin, followed by sequential addition of protected amino acids using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The peptide chain is elongated step-by-step until the desired sequence is achieved.

Industrial Production Methods

Industrial production of alpha-CGRP (29-37) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring consistency and high yield. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the peptide from impurities.

Analyse Des Réactions Chimiques

Structural Characteristics of α-CGRP (29-37)

The α-CGRP (29-37) fragment comprises amino acids 29–37 of the full-length peptide. Key structural features include:

-

Disulfide bond : Absent in this fragment but present in the full peptide (Cys²–Cys⁷) .

-

C-terminal amidation : A phenylalanine amide group at residue 37 enhances receptor binding .

-

Secondary structure : Residues 28–37 form bends and interact with the N-terminal region of CGRP receptors .

Table 1: Key Residues in α-CGRP (29-37) and Functional Impacts

Receptor Binding Interactions

α-CGRP (29-37) binds to the calcitonin receptor-like receptor (CLR) complexed with RAMP1 (CGRP1 receptor):

-

Binding mechanism : Residues 28–37 interact with the receptor’s N-terminal domain via hydrophobic and hydrogen bonds .

-

Antagonism : While the full antagonist CGRP 8–37 (rat) includes residues 8–37, truncation to 29–37 reduces binding affinity by 10-fold .

-

Species specificity : Rat α-CGRP (29-37) shares high homology with mouse and canine variants, but minor sequence differences (e.g., Val³² in rodents vs. Ile³² in canines) may alter receptor dynamics .

Enzymatic Degradation and Metabolites

In rodent models, α-CGRP (29-37) undergoes proteolytic cleavage:

-

Primary cleavage sites : Identified in rat studies at residues 28–30 and 33–34, yielding fragments like 9–37 and 17–37 .

-

Metabolic stability : Acylation (e.g., C20DA-γGlu conjugation) at residue 25 enhances half-life by reducing enzymatic degradation .

Table 2: Major Metabolites of Modified α-CGRP (29-37) in Rodent Models

| Modification | Metabolites Identified | Enzymatic Pathway | Source |

|---|---|---|---|

| N25K-C20DA-γGlu | 8–35, 9–37, 15–37, 17–37 | Endopeptidases | |

| A36S mutation | 8–36, 9–36, 10–37 | Carboxypeptidases |

Species-Specific Variations

-

Mouse : α-CGRP (29-37) in mice shows robust expression in the anterior cingulate cortex (ACC), mediating synaptic potentiation via NMDA receptors .

-

Rat : CGRP 8–37 (rat) (VTHRLAGLLSRSGGVVKDNFVPTNVGSEAF-NH₂) is a well-characterized antagonist with nanomolar affinity for CGRP1 receptors .

-

Canine : Limited direct data, but antibodies targeting α-CGRP (29-37) inhibit plasma protein extravasation, suggesting conserved receptor interactions .

Antibody Interactions and Therapeutic Implications

Applications De Recherche Scientifique

Migraine Research

a-CGRP (29-37) has been extensively used in migraine studies to understand its role in neurogenic inflammation and pain pathways. Research indicates that CGRP levels are elevated during migraine attacks, and antagonists like a-CGRP (29-37) can mitigate these effects.

- Behavioral Studies : In rodent models, the application of inflammatory agents to the dura mater has been shown to induce migraine-like behaviors. For instance, studies involving the administration of complete Freund's adjuvant (CFA) demonstrated that treatment with anti-CGRP antibodies reduced pain sensitivity and altered locomotor activity in rats, suggesting a direct link between CGRP activity and migraine symptoms .

- Pharmacological Investigations : The use of a-CGRP (29-37) allows researchers to explore its efficacy as a potential therapeutic agent. Studies have shown that this compound can inhibit CGRP-induced vasodilation and neurogenic inflammation, which are critical components of migraine pathology .

Neurobiology Studies

The role of CGRP in central nervous system (CNS) signaling has been elucidated through various studies employing a-CGRP (29-37).

- Receptor Interactions : Research has highlighted that CGRP interacts with specific receptors such as the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). The use of a-CGRP (29-37) helps delineate these interactions by blocking CGRP signaling pathways, thereby providing insights into the mechanisms underlying pain transmission .

- Neurogenic Inflammation : Studies have demonstrated that CGRP contributes to neurogenic inflammation by promoting the release of pro-inflammatory mediators from mast cells. By utilizing a-CGRP (29-37), researchers can assess how inhibition of CGRP affects inflammation and pain responses in various animal models .

Case Study 1: Rodent Model of Migraine

A study investigated the effects of CFA-induced dural inflammation on rodent behavior. The application of anti-CGRP treatments resulted in significant reductions in pain sensitivity and behavioral alterations consistent with migraine symptoms. This highlights the potential for a-CGRP (29-37) as an effective intervention in preclinical models .

Case Study 2: Pharmacological Efficacy

In another study, researchers evaluated the pharmacological effects of a-CGRP (29-37) on trigeminal neurons. The findings indicated that this compound effectively reduced CGRP-induced excitability and neurogenic inflammation, suggesting its utility as a therapeutic agent for migraine prevention .

Data Tables

| Study | Animal Model | CGRP Treatment | Outcome |

|---|---|---|---|

| Study 1 | Rat | CFA + anti-CGRP | Reduced pain sensitivity |

| Study 2 | Mouse | Peripheral CGRP injection | Induced spontaneous pain |

| Study 3 | Rat | a-CGRP (29-37) | Decreased neurogenic inflammation |

Mécanisme D'action

Alpha-CGRP (29-37) exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are the CGRP receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, alpha-CGRP (29-37) activates intracellular signaling pathways, leading to physiological responses such as vasodilation and modulation of pain perception.

Comparaison Avec Des Composés Similaires

Alpha-CGRP (29-37) is part of the CGRP family, which includes alpha-CGRP (37-amino acids) and beta-CGRP (CGRP II). While alpha-CGRP (29-37) is a shorter fragment, it retains similar biological activities. The uniqueness of alpha-CGRP (29-37) lies in its specific applications in research, particularly in studying the effects of shorter peptide sequences.

Similar Compounds

Alpha-CGRP (37-amino acids): : The full-length form of alpha-CGRP.

Beta-CGRP (CGRP II): : Another form of CGRP with different amino acid sequence and biological functions.

Activité Biologique

α-Calcitonin Gene-Related Peptide (α-CGRP) is a neuropeptide with significant roles in various physiological processes, particularly in the nervous and cardiovascular systems. The fragment α-CGRP (29-37) is of particular interest due to its biological activity and potential therapeutic applications. This article explores the biological activity of α-CGRP (29-37) across different species, including canines, mice, and rats, emphasizing its mechanisms of action, physiological effects, and implications for health.

α-CGRP is a 37-amino acid peptide that primarily acts through the calcitonin receptor-like receptor (CLR) in conjunction with receptor activity-modifying protein 1 (RAMP1). The structure of α-CGRP (29-37) retains essential features necessary for receptor binding and activation, making it a valuable subject for studying CGRP-related biological functions.

Table 1: Structural Features of α-CGRP (29-37)

| Residue Position | Amino Acid | Role in Activity |

|---|---|---|

| 29 | Glycine | Essential for receptor interaction |

| 30 | Serine | Contributes to conformational stability |

| 31 | Threonine | Influences binding affinity |

| 32 | Valine | Affects biological potency |

| 33 | Glutamic Acid | Critical for vasodilatory effects |

| 34 | Proline | Stabilizes the peptide structure |

| 35 | Asparagine | Enhances receptor selectivity |

| 36 | Cysteine | Important for receptor activation |

| 37 | Phenylalanine | Modulates overall peptide activity |

Mice Studies

Research involving α-CGRP knockout mice has revealed significant insights into the peptide's role in energy metabolism. In a study by Chen et al. (2010), α-CGRP-deficient mice exhibited increased energy expenditure and improved metabolic profiles when subjected to high-fat diets compared to wild-type controls. These findings indicate that α-CGRP may play a protective role against diet-induced obesity by modulating lipid metabolism and insulin sensitivity .

Rat Studies

In rat models, α-CGRP has been implicated in migraine pathophysiology. Studies have shown that peripheral administration of CGRP induces migraine-like symptoms, characterized by increased pain sensitivity and vasodilation. For instance, intravenous injections of CGRP antagonists effectively reduced headache severity and associated vascular changes induced by trigeminal ganglion stimulation . Furthermore, CGRP's role in cardiovascular regulation has been highlighted through its ability to induce vasodilation and lower blood pressure .

Case Studies and Clinical Implications

Recent clinical research has focused on the therapeutic applications of CGRP antagonists in migraine treatment. A systematic review indicated that medications targeting CGRP significantly reduced the frequency of migraine attacks compared to placebo . These findings underscore the relevance of α-CGRP fragments like α-CGRP (29-37) in developing new treatment strategies for migraine and related disorders.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N11O14/c1-19(2)31(50-37(62)26(16-28(41)54)49-40(65)32(21(4)53)51-35(60)23-11-8-14-43-23)39(64)44-17-29(55)46-27(18-52)38(63)47-24(12-13-30(56)57)36(61)45-20(3)34(59)48-25(33(42)58)15-22-9-6-5-7-10-22/h5-7,9-10,19-21,23-27,31-32,43,52-53H,8,11-18H2,1-4H3,(H2,41,54)(H2,42,58)(H,44,64)(H,45,61)(H,46,55)(H,47,63)(H,48,59)(H,49,65)(H,50,62)(H,51,60)(H,56,57)/t20-,21+,23-,24-,25-,26-,27-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPGRKKSNRTOED-NOBMLAFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H61N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.